molecular formula C8H9BO4 B1303776 2-Methoxycarbonylphenylboronic acid CAS No. 374538-03-1

2-Methoxycarbonylphenylboronic acid

Cat. No. B1303776
M. Wt: 179.97 g/mol
InChI Key: ODAXNYMENLFYMY-UHFFFAOYSA-N
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Description

2-Methoxycarbonylphenylboronic acid is a boronic acid derivative that is of interest in various chemical syntheses and reactions. While the provided papers do not directly discuss 2-methoxycarbonylphenylboronic acid, they do provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactivity of 2-methoxycarbonylphenylboronic acid.

Synthesis Analysis

The synthesis of boronic acid derivatives often involves lithiation followed by reaction with triisopropyl borate, as seen in the synthesis of 5-pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid . Additionally, Suzuki cross-coupling reactions are a common method to further functionalize boronic acids, as demonstrated in the synthesis of various heteroarylpyrimidines and 2-ethoxy-3-aryl/heteroaryl-pyridines . These methods could potentially be applied to the synthesis of 2-methoxycarbonylphenylboronic acid.

Molecular Structure Analysis

X-ray crystallography is a powerful tool for determining the molecular structure of boronic acid derivatives. For example, the structure of 2-(2-methoxyphenyl)-1-azaazulene was elucidated using this technique, revealing an intramolecular hydrogen bond . Similarly, the molecular structures of phenylboronic acids with methoxyalkyl groups at the ortho position were determined, showing O–H···O hydrogen-bonded dimers and intramolecular B–O–H···O hydrogen bonds . These findings suggest that 2-methoxycarbonylphenylboronic acid may also form such intramolecular and intermolecular interactions.

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions, including Suzuki cross-coupling, which is a versatile method for creating carbon-carbon bonds . The reactivity of boronic acids can be influenced by substituents, as seen in the cascade reactions of 2-(cyanomethoxy)chalcones with arylboronic acids . The presence of a methoxycarbonyl group in 2-methoxycarbonylphenylboronic acid could affect its reactivity in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are often influenced by their molecular structure. For instance, the presence of methoxy and carbonyl groups can lead to specific intramolecular interactions, as seen in the crystal structure of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid . These interactions can affect the compound's stability and reactivity. The methoxyalkyl substituents in phenylboronic acids have been shown to impact their sugar-binding ability, which could be relevant for the binding properties of 2-methoxycarbonylphenylboronic acid .

Scientific Research Applications

Synthesis Applications

  • Cobalt-Catalyzed Annulation : 2-Methoxycarbonylphenylboronic acid is used in cobalt-catalyzed [3+2] annulation with alkynes, leading to 2,3-disubstituted indenones. This synthesis demonstrates excellent regioselectivity and involves further conversion to 2,3-diaryl indenones through a multi-step process (Ueda et al., 2016).

  • Crystal Structure Influence : The crystal structure of compounds like 2-Methoxycarbonylphenylboronic acid is studied to design novel boronic acids with monomeric structures. This research is significant for crystal engineering, revealing different interactions in monosubstituted and disubstituted species (Cyrański et al., 2012).

  • Fluorescence Quenching Mechanism : The fluorescence quenching of derivatives like 5-chloro-2-methoxyphenylboronic acid is analyzed to understand the quenching mechanism, which is crucial for applications in sensing and imaging (Geethanjali et al., 2015).

Supramolecular Assemblies

  • Supramolecular Assembly Design : Phenylboronic acids, including 2-Methoxycarbonylphenylboronic acid, are used in the design and synthesis of supramolecular assemblies. These assemblies are created due to hydrogen bonding and are significant in the study of molecular interactions (Pedireddi et al., 2004).

Catalytic Applications

  • Palladium-Catalyzed Methoxycarbonylation : This compound is employed in palladium-catalyzed methoxycarbonylation reactions, showcasing its versatility in esterification processes and pharmaceutical drug synthesis (Cao et al., 2020).

  • Enantioselective Recognition : The compound is used in the synthesis of chiral sensors for the enantioselective recognition of amines, highlighting its application in chiral analysis and separation techniques (Ghosn et al., 2011).

Nanotechnology

  • Nanomaterial Characterization : It is used in the preparation and characterization of hybrid nanomaterials like carbon nanotubes, indicating its role in enhancing the properties of nanomaterials for various applications (Monteiro et al., 2015).

Pharmaceutical Research

  • Drug Synthesis : Its application in the synthesis of polyoxygenated compounds demonstrates potential in the development of new pharmaceutical compounds with specific biological activities (Naumov et al., 2007).

Food Technology

  • Fructose Reduction in Food : The compound's ability to interact with sugars like fructose is explored for potential applications in reducing fructose content in food matrices, indicating its importance in food technology and health (Pietsch & Richter, 2016).

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that further studies with boronic acids, including 2-Methoxycarbonylphenylboronic acid, in medicinal chemistry could lead to the development of new promising drugs in the future .

properties

IUPAC Name

(2-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-13-8(10)6-4-2-3-5-7(6)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAXNYMENLFYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378497
Record name 2-Methoxycarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxycarbonylphenylboronic acid

CAS RN

374538-03-1
Record name 1-Methyl 2-boronobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374538-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxycarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methoxycarbonyl)benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
M Ueda, T Ueno, Y Suyama, I Ryu - Chemical Communications, 2016 - pubs.rsc.org
… We also examined the reaction of 5-fluoro-2-methoxycarbonylphenylboronic acid with 1o. As a result, the corresponding indenone 3r was afforded, albeit in low yield for the sluggish …
Number of citations: 31 pubs.rsc.org
K Morinaka, T Ubukata, Y Yokoyama - Synfacts, 2009 - thieme-connect.com
… 3 O and 4 O were synthesized in one step from the corresponding symmetrical diarylacetylenes through a Pd-catalyzed ring-closing reaction with 2-methoxycarbonylphenylboronic acid. …
Number of citations: 2 www.thieme-connect.com
AP Gehring, T Tremmel, F Bracher - Synthesis, 2014 - thieme-connect.com
… Cross-coupling of both 1 and 2 with 2-methoxycarbonylphenylboronic acid under standard Suzuki conditions, accelerated by microwave irradiation, was followed by spontaneous …
Number of citations: 8 www.thieme-connect.com
K Morinaka, T Ubukata, Y Yokoyama - Organic Letters, 2009 - ACS Publications
Bisarylindenones and an acetal derivative, a novel thermally irreversible photochromic family based on 6π-electrocyclization with three easily modifiable functional groups, have been …
Number of citations: 114 pubs.acs.org
K Sbargoud, M Mamada, J Marrot, S Tokito… - Chemical …, 2015 - pubs.rsc.org
… The palladium-catalysed Suzuki–Miyaura cross-coupling reaction between the bis-triflate 4 and 2-methoxycarbonylphenylboronic acid gave compound 5 in a 66% yield. The cyclization …
Number of citations: 46 pubs.rsc.org
A Plodek, M König, F Bracher - European Journal of Organic …, 2015 - Wiley Online Library
… synthesis of deazaascididemin (3) started with the Suzuki cross-coupling24 of 4-bromobenzo[c][2,7]naphthyridine (5) and commercially available 2-methoxycarbonylphenylboronic acid …
K Moriyama, T Hamada, K Ishida, H Togo - Chemical Communications, 2018 - pubs.rsc.org
… Besides, the Suzuki–Miyaura coupling reaction 14 of 6 with 2-methoxycarbonylphenylboronic acid was also effective in providing a coupling product (9). The following reactions of 9, …
Number of citations: 6 pubs.rsc.org
M Kuriyama - Chemical and Pharmaceutical Bulletin, 2012 - jstage.jst.go.jp
… via cyclization following addition of phenylboronic acid 8a to methyl 2-formylbenzoate 7r was carried out leading to 68% yield, the reaction of 2-methoxycarbonylphenylboronic acid 8q …
Number of citations: 12 www.jstage.jst.go.jp
Y Liu, W Liu, H Li, W Yan, X Yang, D Liu, S Wang… - Analytica Chimica …, 2018 - Elsevier
… Aminoanisole, di-tert-butyl dicarbonate, N-bromosuccinimide, ethylene glycol dimethyl ether, 1,4-dioxane, p-nitrobenzyl bromide, 2-methoxycarbonylphenylboronic acid, 5-fluoro-2′-…
Number of citations: 27 www.sciencedirect.com
A Ismael, A Gevorgyan, T Skrydstrup… - … Process Research & …, 2020 - ACS Publications
… We observed a low yield only for 2-methoxycarbonylphenylboronic acid (3b, 40%), which may be due to steric hindrance or side reactions such as hydrolysis of the ester. Overall, the …
Number of citations: 30 pubs.acs.org

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